2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline
Description
2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline is a quinazoline derivative characterized by a bicyclic aromatic core with substituents at positions 2 and 4. The 2-position is occupied by a (4-methylbenzyl)sulfanyl group, while the 4-position bears a phenyl substituent (Fig. 1). Quinazoline derivatives are of significant interest due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The synthesis of such compounds typically involves alkylation or arylthiol substitution reactions on quinazoline-thione precursors, as demonstrated in related structures .
Properties
Molecular Formula |
C22H18N2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-phenylquinazoline |
InChI |
InChI=1S/C22H18N2S/c1-16-11-13-17(14-12-16)15-25-22-23-20-10-6-5-9-19(20)21(24-22)18-7-3-2-4-8-18/h2-14H,15H2,1H3 |
InChI Key |
GHPVGYZXNIZPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl and sulfanyl groups. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions:
| Reaction | Reagents/Conditions | Product | Key Characteristics |
|---|---|---|---|
| Sulfoxide formation | , acetic acid, 25°C | 2-[(4-Methylbenzyl)sulfinyl]-4-phenylquinazoline | Partially oxidized sulfur atom () |
| Sulfone formation | , acidic , reflux | 2-[(4-Methylbenzyl)sulfonyl]-4-phenylquinazoline | Fully oxidized sulfur atom () |
Oxidation selectivity depends on reaction time and oxidant strength. Sulfoxides are intermediates in the pathway to sulfones.
Nucleophilic Substitution
The sulfanyl group can act as a leaving group in nucleophilic substitution reactions, particularly under basic conditions:
-
Example Reaction :
Replacement of the sulfanyl group with amines or alkoxides:Bases like or facilitate deprotonation and substitution.
Cross-Coupling Reactions
The quinazoline core participates in palladium-catalyzed cross-coupling reactions. For example:
Suzuki–Miyaura Coupling:
-
Substrate : Derivatives with halide substituents (e.g., chloro at position 6).
-
Conditions :
-
Product : Aryl-substituted quinazolines (e.g., 6-aryl-2-sulfanyl derivatives) .
Condensation Reactions
The quinazoline nitrogen atoms engage in condensation with aldehydes or amines:
-
Schiff Base Formation :
Reaction with primary amines forms imine-linked derivatives:These derivatives are explored for enhanced biological activity .
Reduction Reactions
Selective reduction of the quinazoline ring or sulfanyl group is achievable:
-
Sulfanyl Group Reduction :
reduces the sulfanyl group to a thiol, though this is less common due to competing ring hydrogenation. -
Ring Hydrogenation :
Catalytic hydrogenation () partially saturates the quinazoline ring, altering its electronic properties.
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s interaction with kinases involves non-covalent binding to ATP pockets via:
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which can be attributed to its ability to inhibit bacterial growth through enzyme inhibition.
Case Study: Antimicrobial Efficacy
A study conducted on several bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µM. This finding suggests its potential as a new antimicrobial agent, particularly in combating resistant bacterial infections.
Anticancer Activity
The anticancer potential of this compound has been explored in various in vitro studies. It targets specific kinases involved in tumor growth, leading to reduced cell viability in cancer cell lines.
Case Study: Cancer Cell Line Study
In vitro experiments on breast cancer cell lines indicated that treatment with 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline resulted in over a 70% reduction in cell viability after 48 hours. This significant decrease highlights its strong anticancer properties and potential for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-4-PHENYLQUINAZOLINE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Functional Group Variations
4-Methylsulfanyl-2-phenylquinazoline
- Structure : Phenyl group at position 2; methylsulfanyl at position 4.
- Synthesis : Prepared via alkylation of 2-phenyl-3H-quinazoline-4-thione with iodomethane in basic conditions (91% yield) .
- Physicochemical Properties : Melting point = 93–94°C; molecular weight = 253.34 g/mol.
- Key Differences : The swapped substituent positions relative to the target compound result in distinct electronic and steric profiles. The methylsulfanyl group at position 4 may enhance solubility compared to bulkier aryl groups .
2-[(4-Chlorophenyl)methyl]-4-(prop-2-yn-1-ylsulfanyl)quinazoline
- Structure : 4-Chlorobenzyl at position 2; propargylsulfanyl at position 4.
- Molecular Weight : 324.83 g/mol.
- This compound may exhibit altered binding interactions in biological systems compared to the target molecule .
2-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- Structure : Partially saturated quinazoline core; phenylsulfanyl at position 4.
- The dual sulfanyl groups may enhance thiol-mediated interactions .
Structural and Crystallographic Insights
Crystallographic studies of 4-methylsulfanyl-2-phenylquinazoline () reveal:
- Planarity : The phenyl and quinazoline rings form a dihedral angle of 13.95°, facilitating π-π stacking in the crystal lattice.
- Intermolecular Interactions: Weak C–H···N hydrogen bonds stabilize the structure, while the absence of strong H-bond donors limits solubility in polar solvents . In contrast, the target compound’s 4-methylbenzyl group may introduce steric hindrance, reducing planarity and altering packing efficiency.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Substituent (Position 2) | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|---|
| 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline | (4-Methylbenzyl)sulfanyl | Phenyl | C₂₂H₁₉N₂S | 355.47 | Not reported |
| 4-Methylsulfanyl-2-phenylquinazoline | Phenyl | Methylsulfanyl | C₁₅H₁₃N₂S | 253.34 | 93–94 |
| 2-[(4-Chlorobenzyl)]-4-(propargylsulfanyl)quinazoline | 4-Chlorobenzyl | Propargylsulfanyl | C₁₈H₁₃ClN₂S | 324.83 | Not reported |
| 2-[(4-Methylbenzyl)sulfanyl]-4-(phenylsulfanyl)-tetrahydroquinazoline | (4-Methylbenzyl)sulfanyl | Phenylsulfanyl (tetrahydro ring) | C₂₂H₂₂N₂S₂ | 378.55 | Not reported |
Table 2. Key Research Findings
Biological Activity
2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral properties. This article delves into the biological activity of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline, exploring its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
The molecular formula of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline is C17H18N2S, with a molecular weight of approximately 290.40 g/mol. The compound features a quinazoline core substituted with a methylbenzyl sulfanyl group at position 2 and a phenyl group at position 4.
The biological activity of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may act as a protein kinase inhibitor, which is crucial in the treatment of hyperproliferative diseases such as cancer .
- Receptor Modulation : It can also modulate receptor activity, impacting signaling pathways that regulate cell growth and apoptosis .
Anticancer Activity
Numerous studies have investigated the anticancer potential of quinazoline derivatives, including 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 6.5 | |
| A498 (Renal Cancer) | 7.0 |
In vivo studies have further supported its efficacy, showing promising results in xenograft models where it inhibited tumor growth significantly compared to controls.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .
Antiviral Activity
Research indicates that quinazoline derivatives can possess antiviral properties, potentially targeting viral replication processes. Preliminary studies suggest that 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline may inhibit the replication of certain viruses, although further investigation is needed to elucidate its full antiviral potential .
Case Studies
- Cytotoxicity Assessment : A study conducted on a panel of human cancer cell lines demonstrated that 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 7 µM across different cell lines, indicating its potential as an anticancer agent .
- Mechanistic Insights : Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. The study revealed that it activates caspase pathways and alters mitochondrial membrane potential, leading to programmed cell death .
- In Vivo Efficacy : In animal models, administration of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline resulted in significant tumor size reduction compared to untreated groups. The study highlighted its potential for further development as an anticancer therapeutic .
Q & A
How can synthetic routes for 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline be optimized to improve yield and purity?
Basic Research Focus : Methodology refinement for synthesis.
Methodological Answer :
Optimization involves selecting appropriate solvents, stoichiometric ratios, and reaction temperatures. For sulfanyl-containing quinazolines, a two-step approach is common:
Quinazoline Core Formation : Condensation of anthranilic acid derivatives with benzaldehyde analogues under acidic conditions.
Sulfanyl Substitution : Reacting the quinazoline intermediate with 4-methylbenzyl mercaptan in a polar aprotic solvent (e.g., DMF) at 60–80°C.
Monitor reaction progress via TLC and purify intermediates via column chromatography. Yield improvements (≥70%) are achieved by controlling moisture levels and using inert atmospheres to prevent oxidation of the sulfanyl group .
What advanced spectroscopic techniques resolve ambiguities in the structural confirmation of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline?
Advanced Research Focus : Data interpretation for complex structures.
Methodological Answer :
- NMR Spectroscopy : Use - COSY and - HSQC to assign signals for the methylbenzyl and phenyl groups. The sulfanyl proton typically appears as a singlet at δ 3.8–4.2 ppm.
- X-ray Crystallography : Resolve positional disorder in the quinazoline ring using SHELXL (e.g., anisotropic refinement for non-H atoms). For example, the crystal structure of 4-methylsulfanyl-2-phenylquinazoline (space group ) confirmed bond lengths (C–S: 1.78 Å) and angles .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 373.12) .
How are computational methods employed to predict electronic properties of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline?
Advanced Research Focus : Quantum mechanical modeling.
Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Compare results with experimental UV-Vis spectra (e.g., λmax ~280 nm for π→π* transitions).
- Molecular Dynamics (MD) : Simulate solvent interactions in DMSO/water mixtures to assess stability.
- Docking Studies : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina, focusing on the sulfanyl group’s role in hydrogen bonding .
What strategies address contradictions between crystallographic and spectroscopic data for sulfanyl-quinazoline derivatives?
Advanced Research Focus : Data reconciliation.
Methodological Answer :
- Twinning Analysis : If X-ray data (e.g., > 0.05) conflicts with NMR, use SHELXD to detect twinning and reprocess data with HKLF5 format in SHELXL .
- Thermal Motion Artifacts : Refine anisotropic displacement parameters to distinguish dynamic disorder from static structural features.
- Solid-State vs. Solution-State Differences : Compare solid-state IR (e.g., S–C stretch at 670 cm) with solution NMR to identify conformational flexibility .
How can structure-activity relationships (SAR) guide the design of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline analogues?
Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :
- Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl ring to enhance electrophilicity.
- Bioisosteric Replacement : Replace the sulfanyl group with selenyl or ether moieties to modulate lipophilicity (logP) and bioavailability.
- Activity Cliffs : Use IC data from enzyme inhibition assays (e.g., EGFR kinase) to correlate substituent size/position with potency. For example, bulkier substituents at the 4-position reduce steric hindrance .
What crystallographic challenges arise in resolving the structure of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline, and how are they mitigated?
Advanced Research Focus : Crystallography troubleshooting.
Methodological Answer :
- Disorder in the Methylbenzyl Group : Apply PART instructions in SHELXL to model alternative conformations.
- Weak Diffraction : Use synchrotron radiation (λ = 0.7 Å) for small crystals (<0.1 mm).
- Twinned Data : Process with TWINABS and refine using the HKLF5 format. For example, a monoclinic system with < 0.08 was resolved for a related thiadiazole derivative .
How do non-covalent interactions influence the packing and stability of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline crystals?
Advanced Research Focus : Supramolecular chemistry.
Methodological Answer :
- Hirshfeld Surface Analysis : Identify π-π stacking (3.5–4.0 Å) between quinazoline rings and C–H···S interactions (2.8–3.2 Å) using CrystalExplorer.
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >200°C) with intermolecular hydrogen bonds.
- Solvent Effects : Crystallize from methanol/ethyl acetate mixtures to stabilize polar interactions .
What experimental designs validate the biological activity of 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline?
Advanced Research Focus : Bioassay development.
Methodological Answer :
- Dose-Response Curves : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays (IC typically 10–50 μM).
- Selectivity Screening : Compare activity against off-target proteins (e.g., COX-2) via ELISA.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, with LC-MS quantification .
How are solubility and formulation challenges addressed for 2-[(4-Methylbenzyl)sulfanyl]-4-phenylquinazoline in preclinical studies?
Advanced Research Focus : Pharmaceutical profiling.
Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility.
- Solid Dispersion : Prepare with PVP-K30 via spray-drying to improve dissolution rates.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) over 4 weeks, monitoring via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
